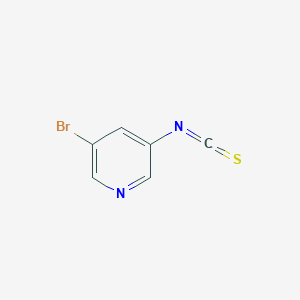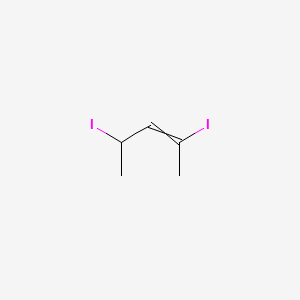
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a trimethoxyphenyl group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, or Knorr pyrrole synthesis.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Boc Protecting Group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and triethylamine
Coupling Reactions: Palladium catalysts and boronic acid derivatives
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-Boc-2-phenyl-1H-pyrrole: Similar structure but lacks the trimethoxy groups.
4-Bromo-1-Boc-2-(3,4-dimethoxyphenyl)-1H-pyrrole: Similar structure with fewer methoxy groups.
4-Bromo-1-Boc-2-(3,5-dimethoxyphenyl)-1H-pyrrole: Similar structure with different methoxy group positions.
Uniqueness
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C18H22BrNO5 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-(3,4,5-trimethoxyphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C18H22BrNO5/c1-18(2,3)25-17(21)20-10-12(19)9-13(20)11-7-14(22-4)16(24-6)15(8-11)23-5/h7-10H,1-6H3 |
InChI Key |
YKDMFVIDTKPZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC(=C(C(=C2)OC)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)




![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)


![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)

